Hafnium oxide - 37230-85-6

Hafnium oxide

Catalog Number: EVT-10992478
CAS Number: 37230-85-6
Molecular Formula: HfO2
Molecular Weight: 210.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hafnium oxide is derived from the mineral zircon, which contains hafnium in small amounts. The extraction process involves separating hafnium from zirconium, as both elements are found together in nature. Hafnium oxide can also be synthesized through various chemical methods, which will be discussed later.

Classification
  • Chemical Class: Inorganic compound
  • Molecular Formula: HfO2\text{HfO}_2
  • Common Forms: Tetragonal, monoclinic, and cubic structures
Synthesis Analysis

Methods of Synthesis

  1. Hydrothermal Synthesis: This method involves the reaction of hafnium salts with water under high temperature and pressure conditions. It allows for the production of high-purity hafnium oxide crystals.
  2. Sol-Gel Process: In this technique, hafnium alkoxides are hydrolyzed to form a gel that can be dried and calcined to produce hafnium oxide. This method is favored for producing thin films and nanoparticles.
  3. Chemical Vapor Deposition: Hafnium oxide can be deposited onto substrates using chemical vapor deposition techniques. This is particularly useful in semiconductor manufacturing for creating high-k dielectric layers.

Technical Details

  • Temperature Range: The hydrothermal synthesis typically occurs at temperatures between 150°C to 300°C.
  • Precursor Materials: Common precursors include hafnium chloride or hafnium alkoxides for sol-gel processes.
Molecular Structure Analysis

Structure

Hafnium oxide crystallizes in several forms depending on the temperature:

  • Monoclinic: Stable at room temperature.
  • Tetragonal: Stable at elevated temperatures (above 1,200°C).
  • Cubic: Can be stabilized through doping with other metal oxides.

Data

  • Crystal System: Monoclinic (at room temperature), tetragonal (high temperature)
  • Lattice Parameters:
    • Monoclinic: a=5.16 ,b=5.20 ,c=5.19 a=5.16\,\text{ },b=5.20\,\text{ },c=5.19\,\text{ }
    • Tetragonal: a=b=5.18 ,c=5.10 a=b=5.18\,\text{ },c=5.10\,\text{ }
Chemical Reactions Analysis

Reactions

Hafnium oxide undergoes several chemical reactions:

  1. Hydration Reaction:
    HfO2+nH2OHfO2nH2O\text{HfO}_2+n\text{H}_2\text{O}\rightarrow \text{HfO}_2\cdot n\text{H}_2\text{O}
    This reaction indicates the formation of hydrated hafnium oxide under specific conditions.
  2. Dissolution in Acids:
    Hafnium oxide can dissolve in strong acids like sulfuric acid or hydrochloric acid to form hafnium salts:
    HfO2+4HClHfCl4+2H2O\text{HfO}_2+4\text{HCl}\rightarrow \text{HfCl}_4+2\text{H}_2\text{O}

Technical Details

  • Stability: Hafnium oxide is chemically stable and resistant to many acids and bases.
  • Thermal Stability: It retains its properties up to very high temperatures (over 1,500°C).
Mechanism of Action

The mechanism of action of hafnium oxide primarily relates to its role as a dielectric material in electronic devices:

  1. High Dielectric Constant: Hafnium oxide has a dielectric constant ranging from 20 to 30, which allows for reduced leakage currents in transistors.
  2. Charge Storage Capability: The material effectively stores charge, enhancing the performance of capacitors and other electronic components.

Data

  • Dielectric Constant: Approximately 25
  • Band Gap Energy: Around 5.6 eV
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Density: Approximately 9.68g cm39.68\,\text{g cm}^3
  • Melting Point: Over 2,800°C
  • Solubility: Insoluble in water but soluble in strong acids.

Chemical Properties

  • Reactivity: Stable under normal conditions; reacts with strong acids.
  • Thermal Conductivity: High thermal conductivity makes it suitable for high-temperature applications.
Applications

Hafnium oxide has several significant applications across various fields:

  1. Semiconductor Industry: Used as a high-k dielectric material in transistors to improve performance and reduce power consumption.
  2. Optical Coatings: Employed in optical devices due to its transparency and refractive properties.
  3. Ceramics and Catalysts: Utilized in the production of advanced ceramics and as a catalyst support due to its stability and surface properties.
  4. Nuclear Applications: Hafnium's ability to absorb neutrons makes hafnium oxide useful in nuclear reactors as a control material.
Fundamental Materials Science of Hafnium Oxide

Crystallographic Phase Transitions and Stabilization Mechanisms

Hafnium oxide (HfO₂) exhibits complex polymorphism, with its functionality heavily dependent on crystallographic phase. The equilibrium phase at ambient conditions is the monoclinic phase (space group P2₁/c), characterized by seven-fold coordinated Hf ions and low dielectric constant (κ ≈ 16). Upon heating, it transforms to the tetragonal phase (P4₂/nmc) above 1700°C (κ ≈ 70) and subsequently to the cubic fluorite structure (Fm$\bar{3}$m) above 2600°C (κ ≈ 27) [1] [6]. These high-temperature phases possess superior dielectric and ferroelectric properties but are metastable at room temperature.

Stabilization mechanisms involve extrinsic and intrinsic factors:

  • Ionic radius engineering: Doping with lower-valent cations (e.g., Pr³⁺, La³⁺, Gd³⁺) stabilizes cubic/tetragonal phases. Praseodymium doping (15 at%) induces a complete monoclinic-to-cubic transition in nanoparticles, driven by reduced particle size (≈10 nm), enhanced lattice strain, and oxygen vacancy formation [1].
  • Surface energy modulation: Below 3 nm thickness, surface energy dominates bulk energy, favoring the tetragonal phase. Template effects using tetragonal ZrO₂ interlayers enable epitaxial stabilization of tetragonal HfO₂ in nanolaminates [8].
  • Strain engineering: Substrate-induced compressive strain (>2%) promotes polar orthorhombic (Pca2₁) phases in thin films, crucial for ferroelectricity [6] [7].

Table 1: Crystallographic Phases of Hafnium Oxide

PhaseSpace GroupHf CoordinationDielectric Constant (κ)Stabilization Approach
MonoclinicP2₁/c7-fold16–20Thermodynamic equilibrium
TetragonalP4₂/nmc8-fold60–70Doping (Al³⁺), thin films (<3 nm)
CubicFm$\bar{3}$m8-fold25–30Doping (Pr³⁺, Y³⁺)
OrthorhombicPca2₁7-fold mixed30–40Strain, doping (Si, Gd)
RhombohedralR38-fold distorted~35Substrate epitaxy (LSMO/STO)

Theoretical Frameworks for Band Structure Engineering

Hafnium oxide is a wide-bandgap insulator (5.3–5.9 eV), with its electronic structure modifiable through doping and defect engineering. Density functional theory (DFT) simulations reveal that the bandgap arises primarily from O-2p and Hf-5d orbital interactions [4] [6]. Key engineering strategies include:

  • Cationic doping: Substitutional Pr³⁺ introduces localized 4f states within the bandgap, reducing it to 4.21 eV at 15 at% doping. This occurs via charge transfer transitions between O-2p→Pr-4f orbitals [1].
  • Anionic doping: Nonmetal dopants (B, C) create acceptor states above the valence band maximum. Carbon doping in HfO₂ monolayers induces half-metallicity via spin-polarized mid-gap 2p states [4].
  • Phase-dependent band alignment: The orthorhombic Pca2₁ phase exhibits a 0.7 eV lower bandgap than the monoclinic phase due to distorted Hf-O bonds [6].

Table 2: Bandgap Modulation Strategies in Hafnium Oxide

Engineering MethodBandgap (eV)Electronic EffectsMechanism
Pristine HfO₂5.3–5.9InsulatingO-2p → Hf-5d transition
Pr³⁺ doping (15 at%)4.21Semiconducting with mid-gap statesO-2p → Pr-4f charge transfer
C dopingHalf-metallicSpin-polarized conductionC-2p mid-gap states
Oxygen vacanciesReduced by 1–2n-type conductivityVo⁰/Vo²⁺ states below conduction band
Monolayer confinement4.85 (PBE)Quantum confinement effectsReduced dimensionality

Defect Chemistry and Oxygen Vacancy Dynamics

Oxygen vacancies (Vₒ) dominate defect chemistry in HfO₂, influencing phase stability, conductivity, and ferroelectric switching. Neutral vacancies (Vo⁰) exhibit high diffusion barriers (4.6 eV in amorphous SiO₂; 2.4 eV in monoclinic HfO₂), rendering them immobile at room temperature [5]. However, under electrical bias, they aggregate via:

  • Electron trapping: Injected electrons reduce Vo⁰ to Vo⁺ or Vo²⁺, lowering formation energies. This facilitates Frenkel pair generation (oxygen interstitial + vacancy) near pre-existing clusters [3] [5].
  • Vacancy ordering: Neutral di-vacancies and tri-vacancies exhibit binding energies of 0.13 eV and 0.18 eV, respectively, in monoclinic HfO₂. Larger aggregates form voids with per-vacancy energy gains up to 0.18 eV [5].
  • Ferroelectric phase interactions: Positively charged vacancies (Vo²⁺) stabilize polar Pca2₁ by compensating acceptor dopants (e.g., Al³⁺). However, they also pin domain walls, increasing coercive fields and causing wake-up/fatigue effects [3] [6].

Table 3: Oxygen Vacancy Types and Roles in Hafnium Oxide

Vacancy TypeFormation EnergyRole in FunctionalityImpact on Devices
Vo⁰ (neutral)4.5–5.2 eV (DFT)Phase stabilization (cubic/tetragonal)Leakage current paths
Vo⁺ (singly charged)Lower under p-type conditionsElectron trapping centersResistive switching in ReRAM
Vo²⁺ (doubly charged)Lowest near conduction bandStabilizer for ferroelectric Pca2₁Domain wall pinning, fatigue effect
Aggregated VₒEnergy gain up to 0.18 eV/vacancyConductive filament formationDielectric breakdown

Doping Strategies for Phase and Property Modulation

Doping is indispensable for stabilizing metastable phases and tailoring electronic properties. Strategies are categorized by dopant valency and site occupation:

  • Acceptor doping (Al³⁺, Gd³⁺, La³⁺): Generates oxygen vacancies for charge compensation. La³⁺ doping promotes Pca2₁ formation due to its large ionic radius (1.16 Å), inducing tensile strain. However, excessive vacancies impede polarization switching [7] [6].
  • Donor doping (Ta⁵⁺, Nb⁵⁺): Suppresses oxygen vacancy formation but destabilizes ferroelectric phases. In isolation, Ta⁵⁺ doping favors monoclinic HfO₂ [7] [8].
  • Co-doping (La³⁺-Ta⁵⁺): Balances vacancy concentration and strain. La³⁺-Ta⁵⁺ co-doped films exhibit 83% higher remanent polarization (≈35 μC/cm²) and 10× faster switching versus La³⁺-only films due to:
  • Uniform Pca2₁ grains with rhombohedral distortion
  • Reduced vacancy clusters and domain wall pinning
  • Lowered energy barrier for polarization reversal [7].
  • Magnetic dopants (Mn, Fe): In monolayers, Fe doping induces a 4.00 μB magnetic moment and half-metallicity, enabling spintronic applications [4].

Table 4: Dopant Effects on Hafnium Oxide Properties

Dopant SystemOptimal ConcentrationStabilized PhaseKey Property Changes
Pr³⁺15 at%CubicBandgap ↓ (5.6 → 4.2 eV)
Si⁴⁺4–6 mol%TetragonalDielectric constant ↑ (κ ≈ 40)
La³⁺2–4 at%OrthorhombicRemanent polarization ↑ (≈20 μC/cm²)
FeSubstitutionalMonolayer distortionHalf-metallicity, 4.00 μB moment
La³⁺-Ta⁵⁺2 at% eachRhombohedrally distorted orthorhombicSwitching time ↓ (microsecond → nanosecond)

Properties

CAS Number

37230-85-6

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.48 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

Canonical SMILES

O=[Hf]=O

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